molecular formula C10H15N5O10P2S B12324757 Guanosine 5'-(trihydrogen diphosphate), 6-thio-

Guanosine 5'-(trihydrogen diphosphate), 6-thio-

Cat. No.: B12324757
M. Wt: 459.27 g/mol
InChI Key: IUTNWRFYTFZSEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-(trihydrogen diphosphate), 6-thio- can be synthesized through a series of phosphorylation reactions. The synthesis typically involves the phosphorylation of 6-thioguanosine monophosphate to form 6-thioguanosine diphosphate . This process can be achieved using phosphorylating agents under controlled conditions to ensure the correct formation of the diphosphate group.

Industrial Production Methods

Industrial production methods for guanosine 5’-(trihydrogen diphosphate), 6-thio- are not extensively documented. the general approach involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize impurities and maximize the efficiency of the phosphorylation reactions.

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-(trihydrogen diphosphate), 6-thio- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of guanosine 5’-(trihydrogen diphosphate), 6-thio- and substituted analogs with various functional groups replacing the thiol group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-(trihydrogen diphosphate), 6-thio- is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to other guanosine diphosphate analogs. This uniqueness makes it valuable in specific biochemical and pharmacological studies, particularly those involving thiopurine metabolism and immunosuppressive therapies .

Properties

IUPAC Name

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTNWRFYTFZSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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